5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Overview
Description
Cannabidihexol (CBDH) is a phytocannabinoid found in the Cannabis sativa plant. It is a homolog of cannabidiol (CBD) with a hexyl side chain instead of a pentyl side chain. CBDH is non-psychotropic and has shown potential therapeutic properties, including analgesic activity .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Cannabidiol (CBD), is the endocannabinoid system . This system is responsible for maintaining homeostasis in the body and is a popular target for pharmacotherapy . The endocannabinoids, which are part of this system, act mainly as cannabinoid receptor ligands .
Mode of Action
CBD interacts with various molecular targets, including cannabinoid receptors and other components of the endocannabinoid system . It exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties .
Biochemical Pathways
The interaction of CBD with the endocannabinoid system affects several biochemical pathways. These include pathways associated with oxidative stress , lipid peroxidation , and inflammation . The downstream effects of these pathways contribute to the therapeutic potential of CBD for many diseases, particularly those associated with oxidative stress .
Result of Action
The interaction of CBD with its targets leads to a variety of molecular and cellular effects. Its anti-inflammatory properties can help reduce inflammation at the cellular level . Similarly, its antioxidant properties can help neutralize harmful free radicals in the body, thereby preventing cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBDH involves the use of Friedel-Crafts alkylation, followed by ring opening and cyclization reactions. These reactions can be performed using both homogeneous and heterogeneous Lewis acids in a continuous flow system . The synthetic route typically yields up to 45% of the desired product.
Industrial Production Methods
Industrial production of CBDH is still in its early stages, but it involves similar synthetic routes as those used in laboratory settings. Continuous flow chemistry is preferred for its scalability, safety, and efficiency .
Chemical Reactions Analysis
Types of Reactions
CBDH undergoes various chemical reactions, including:
Oxidation: CBDH can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert CBDH to its reduced forms.
Substitution: CBDH can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CBDH, which can have different pharmacological properties .
Scientific Research Applications
CBDH has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cannabidiol (CBD): A non-psychotropic cannabinoid with a pentyl side chain.
Δ9-Tetrahydrocannabinol (Δ9-THC): A psychotropic cannabinoid with a pentyl side chain.
Cannabigerol (CBG): A non-psychotropic cannabinoid with a pentyl side chain.
Cannabichromene (CBC): A non-psychotropic cannabinoid with a pentyl side chain.
Uniqueness of CBDH
CBDH is unique due to its hexyl side chain, which differentiates it from other cannabinoids like CBD and Δ9-THC. This structural difference may contribute to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-hexyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKUWGCTBUVNJQ-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201038862 | |
Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552798-21-5 | |
Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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